2-Chloroethyl diphenyl phosphite
Description
Properties
CAS No. |
62516-49-8 |
|---|---|
Molecular Formula |
C14H14ClO3P |
Molecular Weight |
296.68 g/mol |
IUPAC Name |
2-chloroethyl diphenyl phosphite |
InChI |
InChI=1S/C14H14ClO3P/c15-11-12-16-19(17-13-7-3-1-4-8-13)18-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
BRHZOEYNONHDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(OCCCl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Phosphite esters vary in alkyl/aryl substituents, which dictate their physicochemical properties and applications. Key analogues include:
Structural Impact :
- The chloroethyl group in 2-chloroethyl diphenyl phosphite increases electrophilicity compared to non-halogenated analogues like EHDPPi, making it more reactive in hydrolysis or oxidation .
- Phenyl groups enhance UV stability but reduce compatibility with hydrophilic systems compared to alkyl-substituted phosphites .
Physical and Chemical Properties
Solubility and Stability:
- 2-Chloroethyl diphenyl phosphite : Likely soluble in organic solvents (e.g., dichloromethane, toluene) due to aromatic and chloroalkyl moieties. The chloroethyl group may reduce hydrolytic stability compared to TPHPi .
- TCEPi : Fully miscible in hydrocarbons; hydrolyzes slowly in aqueous environments to form tris(2-chloroethyl) phosphate (TCEP), a persistent organic pollutant .
- EHDPPi : High solubility in polymers like PVC; resistant to oxidation due to steric hindrance from the ethylhexyl group .
Thermal Behavior:
- Phosphites with aromatic groups (e.g., TPHPi, 2-chloroethyl diphenyl phosphite) exhibit higher thermal stability (>200°C) than aliphatic analogues like TCEPi .
Antioxidant Activity:
- 2-Chloroethyl diphenyl phosphite acts as a secondary antioxidant, decomposing peroxides and synergizing with primary antioxidants (e.g., hindered phenols). Its chloroethyl group may enhance radical scavenging efficiency .
- EHDPPi is preferred in flexible PVC due to its plasticizing effect and low volatility .
Flame Retardancy:
- TCEPi releases chlorine radicals upon decomposition, quenching fire propagation. However, its oxidation product (TCEP) is bioaccumulative and regulated in many regions .
- 2-Chloroethyl diphenyl phosphite may offer a balance between flame retardancy and environmental impact, though its degradation products require further study.
Environmental and Health Considerations
Degradation Pathways:
- Organophosphites oxidize to organophosphate flame retardants (OPFRs) in the atmosphere.
- The chloroethyl group in 2-chloroethyl diphenyl phosphite may lead to chlorinated degradation products , necessitating rigorous ecotoxicological assessment.
Detection Methods:
- Analytical techniques for phosphites (e.g., GC/MS, GC/FPD) are adapted from methods used for tris(2-chloroethyl) phosphate, with detection limits as low as 0.3 ng/L in water .
Q & A
Q. What are the standard synthetic routes for 2-Chloroethyl diphenyl phosphite, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common route involves reacting diphenyl phosphite with 2-chloroethanol in the presence of a base (e.g., sodium hydride) under anhydrous conditions . Reaction temperature, solvent choice, and stoichiometry critically affect yield and purity. For instance, maintaining temperatures below 25°C minimizes side reactions like hydrolysis, while elevated temperatures (70–80°C) are required for subsequent rearrangements (e.g., conversion to phosphodiesters) . Industrial-scale synthesis often employs batch reactors with distillation to isolate byproducts (e.g., dichloroethane) .
Q. What analytical methods are recommended for detecting and quantifying 2-Chloroethyl diphenyl phosphite in environmental samples?
Methodological Answer: Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or mass spectrometry (GC/MS) is widely used due to its sensitivity (detection limits: 0.3–10 ng/L). Sample preparation varies by matrix:
- Air : Adsorption on glass-fiber filters or XA-7 resin, followed by silica gel column prefractionation .
- Water : Liquid-liquid extraction with dichloromethane and concentration via rotary evaporation .
- Biological matrices : Solid-phase extraction (SPE) with C18 cartridges and derivatization for enhanced GC/MS detection .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should evaluate hydrolysis, oxidation, and photodegradation:
- Hydrolysis : Monitor pH-dependent degradation in aqueous buffers (pH 4–9) using HPLC-UV .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 150–200°C) .
- Light sensitivity : Expose samples to UV-Vis light and track degradation via FTIR for phosphite-to-phosphate oxidation .
Advanced Research Questions
Q. What reaction mechanisms dominate when 2-Chloroethyl diphenyl phosphite participates in nucleophilic substitution or oxidation?
Methodological Answer: The chlorine atom in the 2-chloroethyl group is highly reactive, enabling:
- Nucleophilic substitution : With amines or thiols, yielding phosphonate esters (e.g., ethephon synthesis via HCl gas addition) .
- Oxidation : Forms phosphates under oxidative conditions (e.g., peroxides), detectable via ³¹P NMR chemical shift changes (δ = +5 to +10 ppm) .
- Coordination chemistry : Binds to transition metals (e.g., titanium), forming complexes studied via magnetic susceptibility and IR spectroscopy .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, boiling point)?
Methodological Answer: Contradictions often arise from impurities or methodological differences. Strategies include:
- Cross-validation : Use multiple techniques (e.g., GC, LC-MS) to confirm purity .
- Standardized protocols : Adopt OECD guidelines for measuring log Kow (octanol-water partition coefficient) and vapor pressure .
- Quantum mechanical modeling : Predict properties (e.g., dipole moments) via DFT calculations and compare with experimental data .
Q. What are the environmental transformation pathways and metabolites of 2-Chloroethyl diphenyl phosphite?
Methodological Answer: Key pathways include:
- Biotic degradation : Microbial cleavage of the P-O bond, producing bis(2-chloroethyl) phosphate (BCEP), a urinary biomarker in exposure studies .
- Abiotic degradation : Hydrolysis to diphenyl phosphoric acid under alkaline conditions .
- Adsorption : Binding to organic matter in soil, quantified via batch sorption experiments (e.g., Freundlich isotherms) .
Q. What challenges arise in scaling up laboratory synthesis to industrial production?
Methodological Answer: Critical considerations include:
- Byproduct management : Distillation of dichloroethane (boiling point: 83°C) requires precise temperature control to avoid decomposition .
- Purity optimization : Industrial processes use crystallization or fractional distillation, whereas lab methods rely on column chromatography .
- Safety protocols : Handling HCl gas demands corrosion-resistant reactors and scrubbers to neutralize emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
